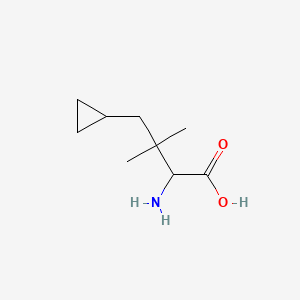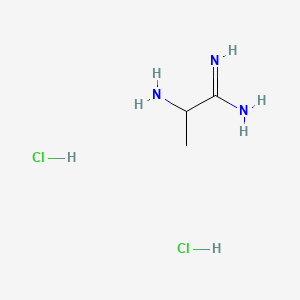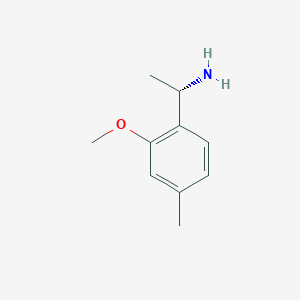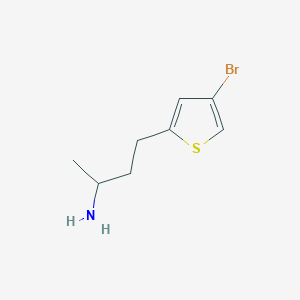
1-((4-Chlorophenyl)thio)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Chlorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13ClOS It is a thioether derivative of pentan-2-one, where a 4-chlorophenyl group is attached to the sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-((4-Chlorophenyl)thio)pentan-2-one can be synthesized through a visible-light-promoted C-S cross-coupling reaction. The reaction involves the coupling of 4’-bromoacetophenone with 2-chlorobenzenethiol in the presence of cesium carbonate as a base and dimethyl sulfoxide as a solvent. The reaction is carried out under nitrogen atmosphere and irradiated with a 40 W Kessil Lamp at 456 nm for 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Chlorophenyl)thio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Chlorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((4-Chlorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorophenyl)pentan-2-one
- 1-(2-Fluorophenyl)pentan-2-one
- 1-(4-Methoxyphenyl)heptan-1-one
- 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
Uniqueness
1-((4-Chlorophenyl)thio)pentan-2-one is unique due to the presence of both a thioether and a chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Eigenschaften
CAS-Nummer |
51828-55-8 |
|---|---|
Molekularformel |
C11H13ClOS |
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
WZSMEJHDLYQNDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CSC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















